molecular formula C16H12FNO2 B5795687 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol

2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol

Katalognummer B5795687
Molekulargewicht: 269.27 g/mol
InChI-Schlüssel: MZLONDGTDQSWHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol, also known as Mirogabalin, is a novel drug candidate that is currently under development for the treatment of neuropathic pain. This compound belongs to the class of alpha-2-delta ligands, which have been shown to be effective in the treatment of chronic pain conditions.

Wirkmechanismus

2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol acts by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This results in a reduction in the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the release of excitatory neurotransmitters, an increase in the release of inhibitory neurotransmitters, and a reduction in the activity of pain-sensing neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol is its high potency and selectivity for the alpha-2-delta subunit of voltage-gated calcium channels. This makes it a useful tool for studying the role of these channels in the transmission of pain signals. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol. These include:
1. Further studies to elucidate the precise mechanism of action of this drug, and to identify potential targets for its therapeutic effects.
2. Clinical trials to evaluate the efficacy of 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol in other chronic pain conditions, such as fibromyalgia and chronic low back pain.
3. Studies to investigate the potential use of 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol as an adjunct therapy for other pain medications, such as opioids.
4. Research on the development of more potent and selective alpha-2-delta ligands, with improved pharmacokinetic properties and fewer side effects.
Conclusion:
In conclusion, 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol is a promising drug candidate for the treatment of neuropathic pain, with a well-characterized mechanism of action and a favorable safety profile. Further research is needed to fully understand the potential therapeutic benefits of this compound, and to identify the optimal treatment regimens for different patient populations.

Synthesemethoden

The synthesis of 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol involves a multi-step process that begins with the reaction of 4-fluorophenylacetonitrile with hydroxylamine to form 4-fluorophenylacetohydroxamic acid. This intermediate is then reacted with methyl 4-chloro-2-methylbenzoate to form the isoxazole ring, which is subsequently reduced to form the final product.

Wissenschaftliche Forschungsanwendungen

2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol has been extensively studied in preclinical models of neuropathic pain, and has shown promising results in terms of its efficacy and safety profile. Several clinical trials have also been conducted to evaluate the efficacy of this drug in human patients with neuropathic pain.

Eigenschaften

IUPAC Name

2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-10-2-7-15(19)13(8-10)16-9-14(18-20-16)11-3-5-12(17)6-4-11/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLONDGTDQSWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.